molecular formula C20H20N2O4S B2859137 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide CAS No. 868376-71-0

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Cat. No.: B2859137
CAS No.: 868376-71-0
M. Wt: 384.45
InChI Key: FKGBVQYQIYIKBI-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a structurally complex molecule featuring a benzo[d]thiazol core substituted with an allyl and methoxy group at positions 3 and 4, respectively. The Z-configuration of the imine linkage connects this heterocyclic system to a 2,6-dimethoxybenzamide moiety.

Properties

IUPAC Name

2,6-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-12-22-18-15(26-4)10-7-11-16(18)27-20(22)21-19(23)17-13(24-2)8-6-9-14(17)25-3/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGBVQYQIYIKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiadiazole and Benzothiazole Families

Key Structural Features of the Target Compound :

  • 2,6-Dimethoxybenzamide : Electron-donating methoxy groups may influence solubility and binding affinity.

Comparable Compounds :
1. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structure : Thiadiazole core with phenyl and isoxazole substituents.
- Key Differences : Lacks the benzo[d]thiazol system and methoxy groups. The isoxazole ring may confer distinct electronic properties.
- Physicochemical Data :
- Melting point: 160°C
- IR (C=O): 1606 cm⁻¹
- Molecular weight: 348.39 g/mol

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)

  • Structure : Pyridine and acetyl substituents on the thiadiazole ring.
  • Key Differences : The acetyl group introduces a ketone functionality, which may enhance hydrogen-bonding capacity compared to the target’s methoxy groups.
  • Physicochemical Data :
  • Melting point: 290°C
  • IR (C=O): 1679, 1605 cm⁻¹
  • Molecular weight: 414.49 g/mol

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g) Structure: Thiadiazole with dimethylamino-acryloyl and 3-methylphenyl groups. Molecular Weight: 392.48 g/mol

N-((Z)-4-Adamantan-1-yl-3-(3-amino-1,4-dioxo-naphthyl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide (Compound 3) Structure: Adamantane and naphthoquinone-thiazole hybrid with difluorobenzamide. Key Differences: The adamantane group enhances lipophilicity, while fluorine substituents increase electronegativity. Contrasts with the target’s methoxy and allyl groups.

Comparative Physicochemical Properties
Compound Name Core Structure Key Substituents Melting Point (°C) IR C=O (cm⁻¹) Molecular Weight (g/mol)
Target Compound Benzo[d]thiazol 3-Allyl, 4-methoxy, 2,6-dimethoxy Not reported Not reported Estimated ~450
Compound 6 Thiadiazole Phenyl, isoxazole 160 1606 348.39
Compound 8a Thiadiazole Phenyl, acetyl-pyridine 290 1679, 1605 414.49
Compound 4g Thiadiazole 3-Methylphenyl, acryloyl 200 1690, 1638 392.48
Compound 3 Thiazole Adamantane, naphthoquinone Not reported Not reported Not reported

Observations :

  • Melting Points: Thiadiazole derivatives with acetyl or pyridine substituents (e.g., Compound 8a) exhibit higher melting points (~290°C), likely due to stronger intermolecular interactions.
  • Electronic Effects : Methoxy groups in the target compound are electron-donating, which could stabilize the benzothiazol-imine system via resonance, contrasting with electron-withdrawing groups (e.g., acetyl in 8a).
Implications for Reactivity and Bioactivity
  • Enzyme Inhibition : Adamantane-containing Compound 3 demonstrated enzyme inhibitory effects , suggesting that bulky substituents (e.g., the target’s allyl group) might similarly modulate interactions with enzymatic active sites.
  • Solubility : The target’s dimethoxybenzamide may improve aqueous solubility compared to phenyl or adamantane derivatives, enhancing bioavailability.
  • Synthetic Flexibility : The allyl group offers opportunities for post-synthetic modifications (e.g., oxidation to epoxy or diol derivatives), a feature absent in compounds like 6 or 8a.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-amine with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the imine linkage .
  • Step 2: Isomerization to the (Z)-configuration via controlled heating (60–80°C) in aprotic solvents (e.g., DMF or THF) .
  • Critical Parameters:
  • pH: Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the amide bond .
  • Temperature: Excess heat (>100°C) risks tautomerization to the (E)-isomer; monitor via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. How is the structural identity and purity of this compound confirmed in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry (e.g., allyl group position at C3 of thiazole) and Z-configuration via NOE correlations .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 441.12) and fragmentation patterns .
  • HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • X-ray Crystallography: Resolves tautomeric ambiguity in solid-state structures .

Q. What in vitro assays are appropriate for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity:
  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Enzyme Inhibition:
  • Kinase/Protease Assays: Use fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) to evaluate IC50 values .
    • Cytotoxicity:
  • MTT Assay: Screen against cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate key pharmacophores in this compound?

Methodological Answer:

  • Substituent Variation:
  • Replace methoxy groups with halogens (e.g., Cl, F) or bulkier alkoxy chains to assess steric/electronic effects on bioactivity .
    • Isosteric Replacements:
  • Swap the benzo[d]thiazole core with benzoxazole or indole to probe heterocycle specificity .
    • Computational Docking:
  • Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) and validate via mutagenesis studies .

Q. What computational strategies can predict binding modes and metabolic stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
  • Simulate ligand-protein complexes (e.g., COX-2) in explicit solvent (AMBER force field) to identify stable binding poses .
    • ADMET Prediction:
  • Use SwissADME to estimate logP (target: 2–3 for optimal permeability) and CYP450 inhibition risks .
    • Quantum Mechanics (QM):
  • Calculate Fukui indices to map electrophilic/nucleophilic sites prone to metabolic oxidation .

Q. How can researchers resolve contradictions in biological data across studies (e.g., variable IC50 values)?

Methodological Answer:

  • Assay Standardization:
  • Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum content) .
    • Orthogonal Assays:
  • Cross-verify enzyme inhibition results with SPR (surface plasmon resonance) for binding affinity measurements .
    • Meta-Analysis:
  • Apply statistical tools (e.g., ANOVA) to datasets from multiple labs, controlling for variables like cell passage number or solvent (DMSO vs. ethanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.